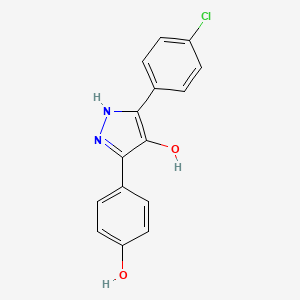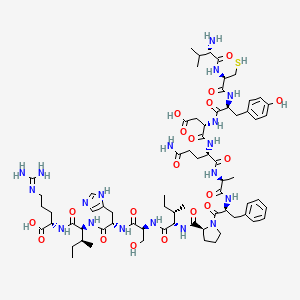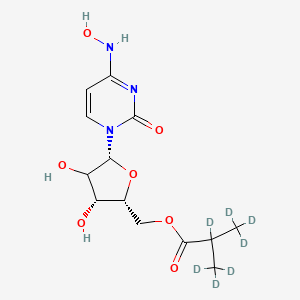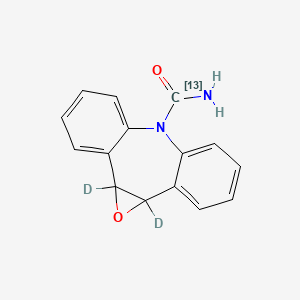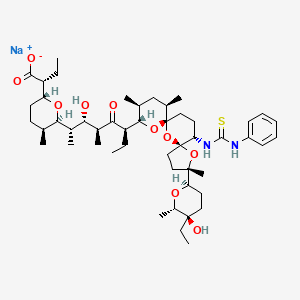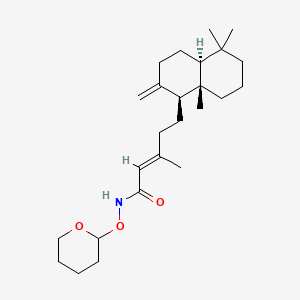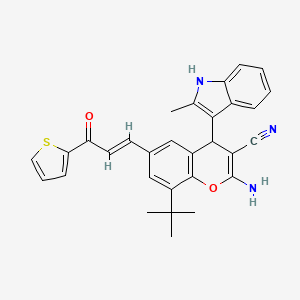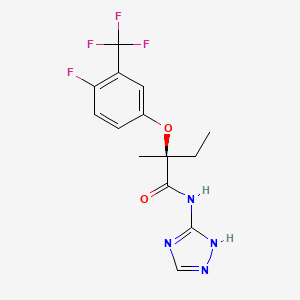
Herbicidal agent 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herbicidal agent 1 is a chemical compound used primarily for controlling unwanted plant growth. It is part of a broader class of chemicals known as herbicides, which are designed to target and eliminate specific types of weeds while leaving desired crops relatively unharmed. This compound is known for its effectiveness in agricultural settings, where it helps to increase crop yields by reducing competition from weeds.
Métodos De Preparación
The synthesis of Herbicidal agent 1 involves several chemical reactions. One common method includes the reaction of 2-methyl-4-chloro-phenoxyacetic acid with clopyralid. This reaction typically requires specific conditions such as controlled temperature and pH levels to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Herbicidal agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Herbicidal agent 1 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, it is employed to investigate plant physiology and the impact of herbicides on plant growth. In medicine, it is sometimes used as a model compound to study the effects of similar chemicals on human health. Industrially, this compound is used in the formulation of various herbicidal products designed for agricultural use .
Mecanismo De Acción
The mechanism of action of Herbicidal agent 1 involves the inhibition of specific enzymes critical for plant growth. For example, it may inhibit acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid synthesis. This inhibition disrupts the production of essential lipids, leading to the death of the targeted weeds. The molecular targets and pathways involved in this process are complex and often require detailed biochemical studies to fully understand .
Comparación Con Compuestos Similares
Herbicidal agent 1 can be compared to other similar compounds such as glyphosate and 2,4-dichlorophenoxyacetic acid. While all these compounds are effective herbicides, this compound is unique in its specific mode of action and the types of weeds it targets. Glyphosate, for example, is a non-selective herbicide that kills a wide range of plants, whereas this compound is more selective and targets specific weed species . Other similar compounds include aryloxyphenoxypropionate derivatives and quinazolinone-phenoxypropionate hybrids, which also exhibit herbicidal activity but differ in their chemical structure and mode of action .
Propiedades
Fórmula molecular |
C14H14F4N4O2 |
|---|---|
Peso molecular |
346.28 g/mol |
Nombre IUPAC |
(2S)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methyl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C14H14F4N4O2/c1-3-13(2,11(23)21-12-19-7-20-22-12)24-8-4-5-10(15)9(6-8)14(16,17)18/h4-7H,3H2,1-2H3,(H2,19,20,21,22,23)/t13-/m0/s1 |
Clave InChI |
JKBWQRZMPCPUFB-ZDUSSCGKSA-N |
SMILES isomérico |
CC[C@@](C)(C(=O)NC1=NC=NN1)OC2=CC(=C(C=C2)F)C(F)(F)F |
SMILES canónico |
CCC(C)(C(=O)NC1=NC=NN1)OC2=CC(=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
